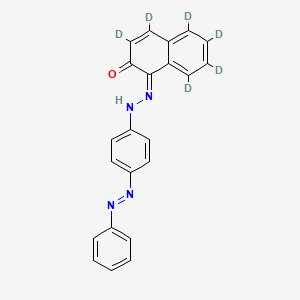

Sudan III-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

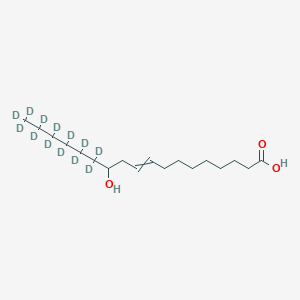

Sudan III-d6 is a weakly acidic azo dye and biological stain . It belongs to the class of azo dyes and is used for tissue ceroid and lipofuscin analysis and blood-cell staining .

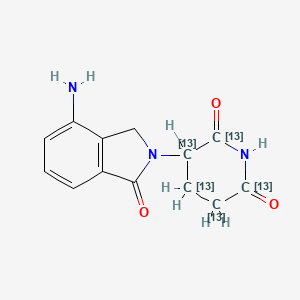

Molecular Structure Analysis

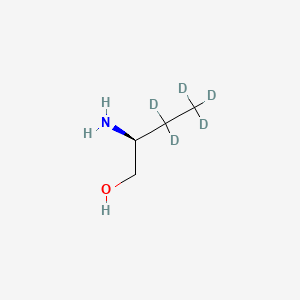

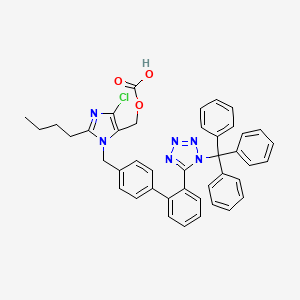

Sudan III-d6 has the empirical formula C22D6H10N4O and a molecular weight of 358.43 . It is a deuterium-labeled Sudan III .Physical And Chemical Properties Analysis

Sudan III-d6 is a hydrophobic bisazo dye . The physical structure of Sudan III, a similar compound, has been investigated using XRD method . The XRD spectra of powder Sudan III shows crystalline structure while the XRD spectra of thin film results of the PVD method, which is deposited on substrate glass slide shows amorphous structure .Aplicaciones Científicas De Investigación

Reference Standard in Analytical Testing

Sudan III-d6 is used as a reference standard in analytical testing within the food and beverage sector, particularly for the detection and quantification of dyes .

2. Determination of Illegal Dyes in Spices It has been applied in methods for determining illegal dyes in spices using liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS), where stable isotope analogues like Sudan III-d6 serve as internal standards .

Nuclear Magnetic Resonance Spectroscopy

Sudan III-d6 may be used in nuclear magnetic resonance (NMR) spectroscopy as part of the analysis process in food science .

Hydrophobic Bisazo Dye Applications

As a hydrophobic bisazo dye, Sudan III and its deuterium-labeled form can be involved in various dyeing processes and studies related to hydrophobic interactions .

Safety and Hazards

Mecanismo De Acción

Target of Action

Sudan III-d6, also known as HY-D0931S, is a deuterium-labeled version of Sudan III . Sudan III is a hydrophobic bisazo dye . The primary targets of Sudan III-d6 are nonpolar substances such as oils, fats, waxes, greases, various hydrocarbon products, and acrylic emulsions . It is used to color these substances.

Mode of Action

Sudan III-d6, being a hydrophobic bisazo dye, interacts with its targets (nonpolar substances) through hydrophobic interactions . The dye molecules are soluble in nonpolar substances and insoluble in water, allowing them to selectively stain nonpolar substances.

Biochemical Pathways

It is known that sudan iii and its derivatives are used for staining triglycerides in frozen sections, and some protein-bound lipids and lipoproteins on paraffin sections . This suggests that Sudan III-d6 may interact with lipid metabolic pathways.

Pharmacokinetics

It is known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . Deuterium substitution can potentially enhance the metabolic stability of a compound, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of Sudan III-d6’s action is the staining of nonpolar substances. It imparts a reddish-brown color to these substances, allowing them to be visually distinguished . In a biological context, Sudan III-d6 can be used to stain triglycerides in frozen sections, and some protein-bound lipids and lipoproteins on paraffin sections .

Action Environment

The action of Sudan III-d6 can be influenced by environmental factors. For instance, the dye is soluble in nonpolar substances and insoluble in water, which means its staining action is most effective in nonpolar environments

Propiedades

IUPAC Name |

(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,25H/b24-23?,26-22-/i4D,5D,6D,9D,10D,15D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPQPMPFXUWUOT-OJPXFQCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C3C(=O)C=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N\NC3=CC=C(C=C3)N=NC4=CC=CC=C4)[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-3,4,5,6,7,8-Hexadeuterio-1-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)